molecular formula C27H24N4O3S B2505778 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide CAS No. 1207041-00-6

4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide

Cat. No.: B2505778
CAS No.: 1207041-00-6
M. Wt: 484.57
InChI Key: BCVZRBGRIVVSNE-UHFFFAOYSA-N
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Description

4-[2-({[(4-Acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide (CAS 1207041-00-6) is a complex synthetic organic compound with a molecular formula of C 27 H 24 N 4 O 3 S and a molecular weight of 484.57 g/mol . It is part of a class of imidazole-derivatives that are recognized for their significant potential in medicinal chemistry and anticancer research . The compound's structure incorporates multiple pharmaceutically relevant motifs, including an imidazole ring, a benzamide group, and a thio-ether linkage, which contribute to its ability to interact with diverse biological targets . Recent scientific literature highlights the value of novel imidazole derivatives in oncology research. Specifically, compounds bearing structural similarities to this benzamide, such as functionalized imidazoles with 4-acetophenone moieties, have demonstrated promising cytotoxic activity in vitro against aggressive human cancer cell lines , including prostate carcinoma (PPC-1) and glioblastoma (U-87) . Furthermore, related 4-methylbenzamide derivatives have been investigated as potential protein kinase inhibitors, which are a critical class of targets in targeted cancer therapy . This suggests a potential mechanism of action where the compound may interfere with key cellular signaling pathways that drive cancer cell proliferation and survival. This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

4-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-benzylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S/c1-19(32)21-7-11-23(12-8-21)30-25(33)18-35-27-28-15-16-31(27)24-13-9-22(10-14-24)26(34)29-17-20-5-3-2-4-6-20/h2-16H,17-18H2,1H3,(H,29,34)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVZRBGRIVVSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide involves a multi-step approach that integrates:

  • Formation of the imidazole core.
  • Introduction of the sulfanyl and carbamoyl groups.
  • Coupling reactions to assemble the final structure.

Key challenges include ensuring regioselectivity during imidazole functionalization and maintaining stability of the sulfanyl group under reaction conditions. Industrial methods prioritize scalability, while laboratory techniques focus on precision and yield optimization.

Step-by-Step Laboratory Synthesis

Synthesis of the Imidazole Core

The imidazole ring is typically constructed via cyclization reactions. A representative protocol involves:

  • Cyclocondensation : Heating a mixture of glyoxal, ammonium acetate, and a substituted aldehyde in acetic acid yields 1H-imidazole derivatives.
  • Functionalization : The 2-position of the imidazole is sulfanylated using thiourea or mercaptoacetic acid under basic conditions.
Example Reaction Conditions:
  • Reagents : Glyoxal (40% aqueous), ammonium acetate, 4-acetylphenylcarbamoylmethyl chloride.
  • Solvent : Tetrahydrofuran (THF).
  • Temperature : 80°C for 6 hours.
  • Yield : 68–72% after recrystallization from ethyl acetate/hexane.

Sulfanyl Group Incorporation

The sulfanyl bridge is established through nucleophilic substitution:

  • Thiolation : Treatment of the imidazole intermediate with 2-bromoacetamide derivatives in the presence of potassium carbonate.
  • Purification : Silica gel chromatography using ethyl acetate/hexane (3:7).

Industrial Scale-Up Methods

Automated Synthesis Systems

Large-scale production employs continuous-flow reactors to enhance reproducibility:

  • Reactor type : Tubular plug-flow reactor.
  • Throughput : 5–10 kg/day.
  • Key advantage : Reduced reaction time (2 hours vs. 6 hours in batch processes).

Solvent Recovery and Waste Management

Industrial processes prioritize solvent recycling:

  • Distillation recovery : >90% tetrahydrofuran recovery.
  • Waste treatment : Neutralization of acidic byproducts with calcium hydroxide.

Reaction Optimization and Mechanistic Insights

Influence of Electron-Withdrawing Groups

Substituents on the benzamide moiety significantly affect reaction kinetics:

  • Electron-withdrawing groups (e.g., -CF₃) accelerate acylation by 30% compared to electron-donating groups.

Temperature-Dependent Side Reactions

Elevated temperatures (>100°C) promote undesired dimerization:

  • Mitigation strategy : Maintain reaction temperatures below 80°C during imidazole cyclization.

Purification and Characterization Techniques

Chromatographic Methods

Technique Conditions Purity Achieved
Flash chromatography Silica gel, ethyl acetate/hexane 98.5%
HPLC C18 column, acetonitrile/water 99.9%

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 9.25 (t, J = 5.8 Hz, 1H), 8.09–7.38 (m, 8H).
  • IR : 1685 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiadiazole ring undergoes nucleophilic attacks at sulfur or nitrogen atoms under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsOutcomeYieldSource
Thiol displacementRSH (thiols), K₂CO₃, DMF, 60°C, 8 hrs5-thiol-thiadiazole derivatives68-82%
Amine substitutionRNH₂ (amines), EtOH, reflux, 12 hrsN-alkylated thiadiazole-carboxamides55-75%

These substitutions occur preferentially at the 5-position due to electron-withdrawing effects from the carboxamide group. Steric hindrance from the 4-methyl group reduces reactivity at adjacent positions .

Hydrolysis of Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic hydrolysis (6M HCl, 100°C, 6 hrs):

CarboxamideHCl5-Carboxylic acid+NH3+HCl(Yield: 89%)[5]\text{Carboxamide} \xrightarrow{\text{HCl}} \text{5-Carboxylic acid} + \text{NH}_3 + \text{HCl} \quad (\text{Yield: 89\%})[5]

Basic hydrolysis (2M NaOH, 80°C, 4 hrs):

CarboxamideNaOH5-Sodium carboxylate+NH3(Yield: 78%)[5]\text{Carboxamide} \xrightarrow{\text{NaOH}} \text{5-Sodium carboxylate} + \text{NH}_3 \quad (\text{Yield: 78\%})[5]

Resulting carboxylic acid derivatives show enhanced solubility in polar solvents (logP reduction from 2.1 to -0.4).

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

DipolarophileConditionsProductRate Constant (k)Source
PhenylacetyleneCuI, DIPEA, DCM, 25°C, 24 hrsThiadiazolo-triazole hybrid1.2 × 10⁻³ M⁻¹s⁻¹
Nitrile oxidesToluene, 80°C, 8 hrsThiadiazolo-isoxazoline derivatives0.8 × 10⁻³ M⁻¹s⁻¹

Regioselectivity follows frontier molecular orbital (FMO) theory, with electron-deficient dipolarophiles favoring C4 attack .

Alkylation at Amide Nitrogen

The secondary amide undergoes N-alkylation under Mitsunobu conditions:

R-OH + DIAD, PPh3,THF,0°CN-alkylated product(Yield: 63-71%)[5]\text{R-OH + DIAD, PPh}_3, \text{THF}, 0°C \rightarrow \text{N-alkylated product} \quad (\text{Yield: 63-71\%})[5]

Steric effects from the 1-(thiophen-2-yl)propan-2-yl group limit reactivity toward bulky alkylating agents.

Halogenation Reactions

Electrophilic halogenation occurs at the thiophene ring:

Halogenating AgentConditionsPositionYieldSource
NBSCCl₄, AIBN, 70°C, 12 hrsThiophene C558%
IClCHCl₃, 25°C, 6 hrsThiophene C347%

Halogenated derivatives show 2.3× increased antimicrobial activity compared to the parent compound .

Metal-Catalyzed Coupling

The thiophene moiety enables cross-coupling reactions:

Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O):

Thiophene-Br+Ar-B(OH)2Biaryl products(Yield: 65-82%)[6]\text{Thiophene-Br} + \text{Ar-B(OH)}_2 \rightarrow \text{Biaryl products} \quad (\text{Yield: 65-82\%})[6]

Sonogashira coupling (PdCl₂, CuI, Et₃N):

Thiophene-I+AlkyneAlkynylated derivatives(Yield: 58-73%)[6]\text{Thiophene-I} + \text{Alkyne} \rightarrow \text{Alkynylated derivatives} \quad (\text{Yield: 58-73\%})[6]

Stability Under Various Conditions

Accelerated stability studies reve

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide exhibit significant antimicrobial properties. For instance, studies on related benzimidazole compounds have shown effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential, particularly against human colorectal carcinoma cell lines (HCT116). In vitro studies indicate that certain derivatives possess IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting a promising therapeutic index . The mechanism may involve apoptosis induction through specific pathways, highlighting the importance of structural modifications in enhancing activity.

Antitubercular Activity

In addition to its antimicrobial and anticancer activities, the compound has shown potential against Mycobacterium tuberculosis. Research indicates that related compounds can inhibit vital mycobacterial enzymes, which are crucial for the survival of the pathogen . This positions such derivatives as candidates for further development in tuberculosis treatment.

Synthesis and Mechanistic Studies

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include:

  • Formation of the imidazole ring through cyclization reactions.
  • Introduction of the benzamide moiety via acylation.
  • Sulfanylation processes to incorporate sulfur-containing groups which enhance biological activity.

Mechanistic studies have revealed that modifications to the imidazole and benzamide portions significantly influence both the efficacy and specificity of the compound against targeted biological pathways.

Case Study 1: Anticancer Evaluation

A study evaluating a series of similar compounds found that specific substitutions on the imidazole ring led to enhanced activity against cancer cell lines. For example, compounds with electron-withdrawing groups demonstrated increased potency due to better interaction with cellular targets involved in proliferation pathways .

Case Study 2: Antimicrobial Screening

In another investigation, various derivatives were synthesized and tested against a panel of microbial strains. Results indicated a correlation between structural features (such as halogen substitutions) and increased antimicrobial efficacy, underscoring the importance of chemical diversity in drug design .

Summary Table of Biological Activities

Activity TypeCompound DerivativeIC50/Effective ConcentrationReference
AntimicrobialN9MIC = 1.27 µM
AnticancerN18IC50 = 4.53 µM
AntitubercularVariousActive against H37Rv

Mechanism of Action

The mechanism of action of 4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name (Source) Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₃₁H₂₇N₅O₃S (est.) ~566.19 4-Acetylphenyl, N-benzylbenzamide Unique acetyl group for polarity; benzyl enhances lipophilicity.
Compound C₃₁H₂₇N₃O₃S 522.18 4-Methoxyphenyl, phenyl Methoxy group increases electron density; lower molecular weight.
Compound C₂₅H₂₈N₄O₂S 448.58 Cyclohexylmethyl, benzamide Cyclohexylmethyl adds steric bulk; reduced aromaticity.
Compound C₂₁H₂₁BrN₄O₃S 489.40 4-Bromophenyl, benzylcarbamoyl Bromine introduces steric/electronic effects; potential halogen bonding.
Compound C₂₅H₂₄N₄O₃S 460.50 Furanylmethyl, 4-methylphenylmethyl Furan enhances solubility; methylphenyl increases hydrophobicity.

Physicochemical Properties

  • Solubility : The target’s 4-acetylphenyl group increases polarity compared to ’s 4-methoxyphenyl (electron-donating) or ’s 4-bromophenyl (electron-withdrawing).
  • Lipophilicity : The N-benzylbenzamide moiety enhances hydrophobicity relative to ’s furanylmethyl group, which may improve aqueous solubility .

Biological Activity

4-[2-({[(4-acetylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-benzylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and anti-infective applications. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Imidazole ring : Known for its role in biological systems and interactions with enzymes.
  • Benzamide moiety : Often associated with various biological activities including anti-cancer properties.
  • Thioether linkage : May enhance the compound's stability and solubility.

The molecular formula is C21H22N4O2S, with a molecular weight of approximately 394.49 g/mol. The presence of multiple aromatic rings contributes to its stability and potential reactivity.

Anticancer Properties

Research indicates that compounds containing imidazole and benzamide structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and interference with signaling pathways. For example:

  • Mechanism of Action : The proposed mechanism involves the interaction of the compound with specific protein targets, leading to altered signaling pathways that promote cell death in cancer cells.
  • Case Studies : In vitro studies have demonstrated that similar compounds exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells.

Anti-infective Potential

The thioether functionality may also contribute to the compound's anti-infective properties. Research has shown that imidazole derivatives can exhibit antimicrobial activity against a range of pathogens:

  • Mechanism of Action : The compound may disrupt bacterial cell membranes or interfere with nucleic acid synthesis, leading to bacterial cell death .
  • Case Studies : Studies have reported that related compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Data Tables

PropertyValue
Molecular FormulaC21H22N4O2S
Molecular Weight394.49 g/mol
SolubilityModerate in DMSO
Stability Under Physiological ConditionsHigh

Research Findings

Recent studies highlight the significance of this compound in drug development:

  • Cytotoxicity Assays : In vitro assays revealed IC50 values indicating effective inhibition of cancer cell growth at micromolar concentrations.
  • Selectivity Index : The selectivity index for cancer cells versus normal cells was favorable, suggesting lower toxicity to healthy tissues compared to malignant cells.

Q & A

(Basic) How can researchers optimize the synthetic yield of this compound?

Answer:
The synthesis involves multi-step reactions, including imidazole ring formation, sulfanyl linkage introduction, and benzamide coupling. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and intermediate stability .
  • Catalyst use : Palladium-based catalysts improve coupling efficiency during benzamide formation .
  • Temperature control : Microwave-assisted synthesis reduces reaction time (e.g., 80–120°C for 30–60 minutes) .
  • Purification : Column chromatography with gradient elution (hexane:ethyl acetate) ensures high purity (>95%) .

(Basic) What characterization techniques confirm the compound’s structural integrity?

Answer:
Critical techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR verify substituent positions (e.g., imidazole protons at δ 7.2–8.5 ppm; acetyl group at δ 2.6 ppm) .
  • Mass spectrometry (HRMS) : Exact mass analysis confirms molecular formula (e.g., [M+H]+ peak matching C28_{28}H25_{25}N4_4O3_3S) .
  • IR spectroscopy : Stretching frequencies for carbonyl (1650–1700 cm1^{-1}) and sulfanyl (600–700 cm1^{-1}) groups validate functional groups .

(Advanced) How can computational modeling guide SAR studies for this compound?

Answer:
Structure-activity relationship (SAR) studies benefit from:

  • Molecular docking : Predict binding affinities to targets (e.g., kinase enzymes) using software like AutoDock Vina. Focus on interactions between the acetylphenyl group and hydrophobic pockets .
  • MD simulations : Assess conformational stability in biological environments (e.g., solvation models with explicit water molecules) .
  • QSAR models : Corrogate electronic parameters (e.g., Hammett constants) with bioactivity data to prioritize analogs .

(Advanced) What experimental strategies resolve contradictions in biological activity data?

Answer:
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability tests (e.g., MTT assay) .
  • Dose-response profiling : Use 8–12 concentration points to confirm IC50_{50} consistency across replicates .
  • Structural analogs : Test derivatives with modified sulfanyl or benzamide groups to isolate pharmacophoric contributions .

(Basic) What in vitro assays are suitable for initial biological screening?

Answer:
Prioritize assays based on structural motifs:

  • Kinase inhibition : Use ADP-Glo™ assays for ATP-competitive inhibitors .
  • Antimicrobial activity : Broth microdilution (CLSI guidelines) for MIC determination against Gram-positive bacteria .
  • Cytotoxicity : Screen in HEK293 or HepG2 cells at 10–100 µM for 48 hours .

(Advanced) How does the sulfanyl group influence reactivity in nucleophilic substitutions?

Answer:
The sulfanyl (-S-) group acts as a leaving group or nucleophile depending on conditions:

  • Oxidative conditions : Converts to sulfoxide/sulfone, altering electronic effects (e.g., H2_2O2_2 in acetic acid at 50°C) .
  • Nucleophilic attack : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers under basic conditions (K2_2CO3_3 in acetone) .
  • pH sensitivity : Stability decreases in acidic media due to protonation-induced cleavage .

(Advanced) What analytical methods quantify degradation products under stress conditions?

Answer:
For forced degradation studies (hydrolysis, oxidation, photolysis):

  • HPLC-DAD/MS : Use C18 columns (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradients. Track degradation peaks at 254 nm .
  • Kinetic modeling : Apply first-order kinetics to calculate half-lives in acidic/basic buffers .
  • LC-NMR : Identify degradation products (e.g., hydrolyzed benzamide or oxidized imidazole) .

(Basic) How can researchers validate target engagement in cellular models?

Answer:

  • Cellular thermal shift assay (CETSA) : Monitor target protein stability after compound treatment .
  • Fluorescence polarization : Measure displacement of fluorescent probes (e.g., FITC-labeled ATP) .
  • Western blotting : Assess downstream signaling markers (e.g., phosphorylated ERK for kinase inhibitors) .

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